N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c1-11-8-17(26)24(18(22-11)12-4-6-21-7-5-12)10-16(25)23-13-2-3-15(20)14(19)9-13/h2-9H,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZJZYZCMFTCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes chloro and fluoro substituents, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClFN4O2 |
| Molecular Weight | 397.84 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI Key |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly in the realm of kinase inhibition. The compound's structure suggests potential binding to ATP-binding sites of kinases, influencing cellular signaling pathways.
Case Studies and Research Findings
- Kinase Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibitory effects on MNK1 and MNK2 kinases, which are implicated in cancer cell proliferation. For instance, a study highlighted a related compound that inhibited eIF4E phosphorylation, a downstream effect of MNK activity, demonstrating its potential in oncology applications .
- Anti-Tubercular Activity : Another area of investigation involves the design of derivatives based on this compound for anti-tubercular applications. In vitro studies have shown promising results against Mycobacterium tuberculosis, with several derivatives exhibiting low IC50 values, indicating potent antibacterial activity .
- Cytotoxicity Studies : Cytotoxicity assessments on human cell lines have revealed that certain derivatives maintain low toxicity while exhibiting significant biological activity. This aspect is crucial for therapeutic development, as it suggests the potential for safe application in clinical settings .
Structure–Activity Relationship (SAR)
The efficacy of this compound can be influenced by various substituents on its scaffold. For example, modifications at specific positions on the pyrimidine ring can enhance or diminish its biological activity, as demonstrated in SAR studies where different substituents were tested for their impact on kinase inhibition .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide exhibit promising anticancer properties. The structural features of this compound suggest potential interactions with cancer-related pathways, particularly through the inhibition of specific kinases involved in tumor growth and proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development .
2. Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been explored through in silico docking studies. These studies suggest that it may inhibit enzymes such as 5-lipoxygenase, which plays a critical role in the inflammatory process.
Case Study : Research conducted on similar compounds indicated effective inhibition of 5-lipoxygenase, leading to reduced inflammatory markers in preclinical models .
3. Antimicrobial Activity
Recent investigations into the antimicrobial properties of compounds related to this compound have shown effectiveness against various bacterial strains. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and antibacterial efficacy.
Case Study : A comparative study highlighted that similar compounds demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus .
Q & A
Q. What are the key considerations for synthesizing N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves coupling the pyrimidinone core with the 3-chloro-4-fluorophenylacetamide moiety. A metal-free approach under mild conditions (e.g., using NMP as a solvent at 120°C for 16 hours) has been reported for analogous fluorinated pyrimidines, yielding ~31% . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilic substitution efficiency.
- Catalyst screening : Base catalysts (e.g., KCO) may improve coupling efficiency.
- Temperature control : Gradual heating (80–120°C) minimizes side reactions.
- Purification : Column chromatography (silica gel, CHCl/MeOH gradients) is critical for isolating the pure product .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds observed in related pyrimidine derivatives) .
- NMR spectroscopy : H and C NMR confirm substituent positions, with deshielding effects indicating electron-withdrawing groups (e.g., Cl, F) .
- Mass spectrometry (HRMS) : Validates molecular weight (CHClFNO) and fragmentation patterns.
- FT-IR : Detects carbonyl (C=O) and amide (N–H) stretches (~1650–1750 cm) .
Q. How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target selection : Prioritize kinases or enzymes with pyrimidine-binding pockets, given the compound’s heterocyclic core.
- In vitro assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure binding affinity .
- Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC determination) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- DFT calculations : Predict electron distribution to identify sites for functionalization (e.g., adding trifluoromethyl groups to enhance metabolic stability) .
- Molecular dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to refine substituent geometry .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions to prioritize derivatives .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
- Batch variability analysis : Compare synthetic routes (e.g., purity of intermediates, solvent residues) .
- Assay standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity measurements .
- Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with activity trends to identify critical interactions .
Q. How do substituents like the pyridin-4-yl group influence this compound’s solid-state interactions?
Methodological Answer:
- Crystal packing analysis : The pyridin-4-yl group participates in π-π stacking and weak C–H⋯π interactions, stabilizing the lattice .
- Hydrogen-bonding networks : The acetamide N–H forms intramolecular bonds with pyrimidinone carbonyls, reducing conformational flexibility .
Q. What methodologies are recommended for studying hydrolytic degradation pathways?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C .
- LC-MS/MS analysis : Identify degradation products (e.g., cleaved acetamide or pyrimidinone fragments) .
- Kinetic modeling : Determine degradation rate constants (k) under varying pH and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
